molecular formula C15H16N2O4 B14359314 4-[(4-Aminophenyl)methyl]aniline;oxalic acid CAS No. 92687-24-6

4-[(4-Aminophenyl)methyl]aniline;oxalic acid

Cat. No.: B14359314
CAS No.: 92687-24-6
M. Wt: 288.30 g/mol
InChI Key: WOOLTNUVMBJSLU-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)methyl]aniline;oxalic acid is a compound that combines 4-[(4-Aminophenyl)methyl]aniline, an aromatic amine, with oxalic acid, a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)methyl]aniline typically involves the reduction of 4-nitrobenzyl chloride with aniline under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-[(4-Aminophenyl)methyl]aniline involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

4-[(4-Aminophenyl)methyl]aniline;oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Aminophenyl)methyl]aniline involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. It can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Aminophenyl)methyl]aniline is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its combination with oxalic acid enhances its solubility and reactivity, making it valuable in various scientific and industrial fields .

Properties

CAS No.

92687-24-6

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]aniline;oxalic acid

InChI

InChI=1S/C13H14N2.C2H2O4/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;3-1(4)2(5)6/h1-8H,9,14-15H2;(H,3,4)(H,5,6)

InChI Key

WOOLTNUVMBJSLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C(=O)(C(=O)O)O

Origin of Product

United States

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